molecular formula C6H11N B1609944 3-Methylpentanenitrile CAS No. 21101-88-2

3-Methylpentanenitrile

Cat. No. B1609944
CAS RN: 21101-88-2
M. Wt: 97.16 g/mol
InChI Key: MMRQLDRBAXLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpentanenitrile, also known as isobutyl cyanide, is a colorless liquid with a pungent odor. It is a highly flammable and toxic chemical compound that is widely used in the chemical industry. In recent years, 3-Methylpentanenitrile has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Toxicological Studies

  • Inhalation Toxicity : A study aimed to determine the subacute inhalation toxicity of 3-Methylpentane (a closely related compound) showed no observable adverse effects at exposure levels above 4,540 ppm in rats, suggesting a high tolerance level for inhalation exposure without significant toxicological effects (Y. Chung et al., 2016).

Chemical Synthesis and Applications

  • Synthetic Applications : Research on the synthesis of 2-Methyl-2-(trimethylsiloxy)pentan-3-one highlights the intricate pathways involved in creating complex molecules from simpler ones like 3-Methylpentanenitrile, showcasing its utility in organic syntheses (S. D. Young et al., 2003).

Flavor and Fragrance Compounds

  • Aroma Compound Identification : The detection of 3-Mercapto-2-methylpentan-1-ol in raw onions and its synthesis from related precursors suggest potential applications of derivatives of 3-Methylpentanenitrile in flavor and fragrance industries, providing insights into the formation pathways of significant flavor compounds (S. Widder et al., 2000).

Biotechnological Applications

  • Biofuel Production : A study on pentanol isomer synthesis in engineered microorganisms, including 2-methyl-1-butanol and 3-methyl-1-butanol (closely related to 3-Methylpentanenitrile), emphasizes its potential application as biofuels. This research underlines the importance of metabolic engineering in producing biofuel isomers, showcasing the significant promise for enhancing production efficiency (A. Cann & J. Liao, 2009).

Material Science and Physical Chemistry

  • Physicochemical Properties : The study of 3-Methylbutane-1,2,3-tricarboxylic acid (a derivative of 3-Methylpentanenitrile) and its mixtures with water and pinonic acid in the context of atmospheric aerosol particles highlights the importance of understanding the physicochemical properties of such compounds for atmospheric sciences (H. P. Dette et al., 2014).

properties

IUPAC Name

3-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRQLDRBAXLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473950
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentanenitrile

CAS RN

21101-88-2
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpentanenitrile
Reactant of Route 2
Reactant of Route 2
3-Methylpentanenitrile
Reactant of Route 3
Reactant of Route 3
3-Methylpentanenitrile
Reactant of Route 4
3-Methylpentanenitrile
Reactant of Route 5
3-Methylpentanenitrile
Reactant of Route 6
Reactant of Route 6
3-Methylpentanenitrile

Citations

For This Compound
73
Citations
I Jerković, Z Marijanović, M Kranjac… - Natural Product …, 2015 - journals.sagepub.com
… Nitriles dominated in the headspace, particularly 3-methylpentanenitrile (up to 29.9%) and … predominant compounds, while 3-methylpentanenitrile and phenylacetonitrile were detected …
Number of citations: 13 journals.sagepub.com
AC Soria, I Martínez-Castro, C de Lorenzo, J Sanz - Food chemistry, 2008 - Elsevier
… Among them, 2-methylpropanenitrile, 2-methylbutanenitrile, 3-methylbutanenitrile, 2-butenenitrile (cis- or trans-isomer), 3-butenenitrile and 3-methylpentanenitrile, have been identified …
Number of citations: 21 www.sciencedirect.com
H Van Langenhove, CP Cornelis… - Journal of the Science of …, 1991 - biblio.ugent.be
… 2-Methylbutyl isothiocyanate and 3-methylpentanenitrile, breakdown products of 2-methylbutylglucosinolate, were identified in the head space of Brussels sprouts. The presence of this …
Number of citations: 17 biblio.ugent.be
FS Prout, RJ Hartman, EPY Huang… - Organic …, 2003 - Wiley Online Library
… (0.5 mole) of 3‐benzyl‐3‐methylpentanenitrile …
Number of citations: 12 onlinelibrary.wiley.com
R Klopsch, K Witzel, A Artemyeva… - Journal of agricultural …, 2018 - ACS Publications
… (33) For the commercially unavailable compounds, a response factor equal to that of the chemically most similar compound was assumed: the nitriles 3-methylpentanenitrile (1b), 5-(…
Number of citations: 39 pubs.acs.org
J Zhao, K Zhang, X Cheng, X Yang - Journal of Molecular Structure …, 2008 - Elsevier
… Among them, 3-methylbutanenitrile, 2-butenenitrile, 3-butenenitrile and 3-methylpentanenitrile, have been identified for the first time in honeys [1]. Nitrile rubber, a copolymer of …
Number of citations: 4 www.sciencedirect.com
G Chelucci, F Soccolini - Synthetic Communications, 1987 - Taylor & Francis
… According to the Scheme, we prepared (+)-(S)-2-(2-methylbutyl)-2-thiazoline (5) in 60% yield by reacting (+)-(S)-3-methylpentanenitrile (4) with cysteamine in ethanol .3 Metalation of 5 …
Number of citations: 1 www.tandfonline.com
AC Soria, J Sanz, I Martínez-Castro - European Food Research and …, 2009 - Springer
… by their high nitrile content (2-methylpropanenitrile, 2-methyl-butanenitrile, 3-methyl-butanenitrile, 2-butenenitrile (cis- or trans-isomers), 3-butenenitrile, 3-methylpentanenitrile and …
Number of citations: 115 link.springer.com
K Umano, Y Hagi, A Shoji… - Journal of Agricultural and …, 1990 - ACS Publications
Headspace samples obtainedfrom heated whole egg, egg white, and egg yolk with use of a simulta-neous purging-extraction apparatus were analyzed by gas chromatography (GC) …
Number of citations: 71 pubs.acs.org
N Tka, J Kraiem, BB Hassine - Synthetic Communications, 2012 - Taylor & Francis
… The best result was observed with chiral (2S,3S)-2-bromo-3-methylpropylperoxyimidic acid formed in situ by adding hydrogen peroxyde to the (2S,3S)-2-bromo-3-methylpentanenitrile. …
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.